6-nitroso-7H-pyrrolo[2,3-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4N4O |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
6-nitroso-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N4O/c11-10-5-1-4-2-7-3-8-6(4)9-5/h1-3H,(H,7,8,9) |
InChI Key |
MDPNSVTYQGAWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=NC=NC=C21)N=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Nitroso 7h Pyrrolo 2,3 D Pyrimidine and Its Analogues
Strategic Design of Precursors and Starting Materials for Pyrrolo[2,3-d]pyrimidine Ring System Synthesis
The construction of the core 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a critical first step. Strategic selection of starting materials is paramount for achieving high yields and regioselectivity. Multicomponent reactions have emerged as a powerful tool in this regard, offering an efficient and atom-economical approach to this heterocyclic system.
Utilization of 6-Amino Uracil Scaffolds in Annulation Reactions
6-Aminouracil (B15529) and its derivatives are widely employed as key building blocks in the synthesis of pyrrolo[2,3-d]pyrimidines. google.com These compounds serve as a robust scaffold containing the necessary pyrimidine (B1678525) core, onto which the pyrrole (B145914) ring can be annulated. In multicomponent reactions, 6-aminouracils react with a 1,2-dicarbonyl compound and another component, such as a compound with an active methylene (B1212753) group, to construct the fused ring system.
A prevalent strategy involves the reaction of a 6-aminouracil derivative, such as 6-amino-1,3-dimethyluracil (B104193), with an arylglyoxal and a barbituric acid derivative. scielo.org.mx This one-pot, three-component reaction proceeds to afford polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx The initial step is often a Knoevenagel condensation between the 6-aminouracil and the arylglyoxal. scielo.org.mx
Application of Arylglyoxals in Multicomponent Reactions
Arylglyoxals are crucial 1,2-dicarbonyl precursors in the multicomponent synthesis of pyrrolo[2,3-d]pyrimidines. Their dual electrophilic centers allow for sequential reactions with different nucleophiles, leading to the formation of the heterocyclic framework. The reaction of arylglyoxals with a 6-aminouracil and a C-H activated acid, such as barbituric acid, is a common and efficient method for assembling the pyrrolo[2,3-d]pyrimidine core. scielo.org.mx
The versatility of this approach allows for the introduction of various substituents on the phenyl ring of the arylglyoxal, which are then incorporated into the final pyrrolo[2,3-d]pyrimidine structure. This modularity is highly advantageous for creating libraries of analogues for structure-activity relationship studies.
Targeted Synthesis of the 6-Nitroso Moiety
The introduction of a nitroso group at the 6-position of the 7H-pyrrolo[2,3-d]pyrimidine ring is a key transformation. Direct C-nitrosation of the preformed heterocyclic system or the transformation of a pre-existing functional group at the 6-position are the primary strategies.
Regioselective Nitrosation Protocols for Pyrrolo[2,3-d]pyrimidines
Direct regioselective introduction of a nitroso group onto the 7H-pyrrolo[2,3-d]pyrimidine scaffold at the C6 position can be challenging. An alternative and more controlled approach involves the synthesis of a 6-amino-7H-pyrrolo[2,3-d]pyrimidine precursor, followed by its conversion to the 6-nitroso derivative.
The synthesis of 6-amino-7H-pyrrolo[2,3-d]pyrimidines can be achieved through various methods, including the cyclization of appropriately substituted pyrimidines. Once obtained, the 6-amino group can be transformed into a nitroso group. A common method for the conversion of an amino group on an electron-rich heterocyclic ring to a nitroso group is through oxidation. Reagents such as peroxomonosulfuric acid (PMSA) have been used for the oxidation of aminopyridines, a related class of N-heterocycles. researchgate.net This method involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the peroxy acid. researchgate.net While specific protocols for 6-amino-7H-pyrrolo[2,3-d]pyrimidine are not widely reported, this approach represents a plausible and regioselective route to the 6-nitroso target compound.
Mechanistic Investigations of Nitroso Group Introduction Pathways
The mechanism for the introduction of the nitroso group via the oxidation of a 6-amino precursor is believed to proceed through a nucleophilic attack of the exocyclic amino group on the oxidizing agent. In the case of peroxyacids like PMSA, the reaction is initiated by the attack of the lone pair of electrons on the nitrogen of the amino group onto the electrophilic oxygen of the peroxy bond. researchgate.net
This is followed by a series of proton transfers and elimination steps to yield the final nitroso compound. The reaction conditions, particularly the pH, can play a crucial role in the efficiency of the transformation by influencing the reactivity of both the substrate and the oxidizing agent. researchgate.net
Catalytic Systems and Reaction Conditions in Pyrrolo[2,3-d]pyrimidine Synthesis
For the multicomponent synthesis involving 6-aminouracils and arylglyoxals, a range of catalysts have been explored. Tetra-n-butylammonium bromide (TBAB) has been successfully used as a catalyst in ethanol (B145695) at moderate temperatures (e.g., 50 °C), providing high yields of the desired products in short reaction times. scielo.org.mx The use of such phase-transfer catalysts can enhance the reaction rate by facilitating the interaction between the reactants.
Other catalytic systems reported for the synthesis of pyrrolo[2,3-d]pyrimidines include the use of m-chloroperoxybenzoic acid (m-CPBA) for oxidative cyclization strategies. researchgate.net The reaction conditions for these transformations are generally mild, often proceeding at or below room temperature. researchgate.net
Below is an interactive data table summarizing some of the catalytic systems and conditions used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
| Catalyst/Reagent | Starting Materials | Solvent | Temperature | Yield (%) |
| Tetra-n-butylammonium bromide (TBAB) | Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivatives | Ethanol | 50 °C | 73-95 |
| m-Chloroperoxybenzoic acid (m-CPBA) | 6-N-(4-aryloxybut-2-yn-1-yl)-N-methylamino-1,3-dimethyluracils | Not specified | 0-5 °C to RT | Not specified |
Metal-Catalyzed Coupling Reactions (e.g., Palladium, Copper)
Metal-catalyzed cross-coupling reactions are powerful tools for the construction and functionalization of the pyrrolo[2,3-d]pyrimidine nucleus, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed Reactions:
Palladium catalysts are extensively used for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. The Buchwald-Hartwig C-N cross-coupling reaction, for instance, has been optimized for the synthesis of a series of pyrrolo[2,3-d]pyrimidine derivatives with potential as tyrosine kinase inhibitors. researchgate.net This reaction typically involves the coupling of a halogenated pyrrolo[2,3-d]pyrimidine with an amine in the presence of a palladium catalyst and a suitable ligand. For example, the reaction of 4-chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine with various amines can be effectively catalyzed by Pd(OAc)2 with BINAP as the ligand. mdpi.com
The Suzuki-Miyaura coupling is another key palladium-catalyzed reaction for introducing aryl or heteroaryl substituents onto the pyrrolo[2,3-d]pyrimidine core. This reaction involves the coupling of a halo-pyrrolo[2,3-d]pyrimidine with a boronic acid or its ester. For instance, 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can be coupled with various boronic acids to generate intermediates for kinase inhibitors. nih.gov
Copper-Catalyzed Reactions:
Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-catalyzed methods. A notable application is the copper-catalyzed reaction of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile to synthesize 7-alkyl-6-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitriles. ntnu.no This method provides a convenient route to 6-aminopyrrolo[2,3-d]pyrimidine derivatives.
The following table summarizes representative metal-catalyzed coupling reactions for the synthesis of pyrrolo[2,3-d]pyrimidine analogues.
| Reaction Type | Catalyst/Ligand | Reactants | Product | Yield (%) |
| Buchwald-Hartwig | Pd(OAc)2/BINAP | 4-chloro-7-(SEM)-pyrrolo[2,3-d]pyrimidine, Amines | C4-aminated pyrrolo[2,3-d]pyrimidines | Good |
| Suzuki-Miyaura | PdCl2(dppf) | 4-amino-6-iodo-7-(SEM)-pyrrolo[2,3-d]pyrimidine, Aryl boronic acids | C6-arylated pyrrolo[2,3-d]pyrimidines | Moderate to High |
| Copper-Catalyzed Cyclization | CuI | 4-(Alkylamino)-5-iodopyrimidines, Propanedinitrile | 6-Amino-pyrrolo[2,3-d]pyrimidine-5-carbonitriles | Good |
Organocatalytic and Phase-Transfer Catalytic Approaches
Organocatalytic Approaches:
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering a metal-free alternative that often provides high levels of stereoselectivity. In the context of pyrimidine-related synthesis, diarylprolinol silyl (B83357) ethers have been used to catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes, leading to chiral acyclic pyrimidine nucleosides. While not directly applied to the pyrrolo[2,3-d]pyrimidine core, this demonstrates the potential of organocatalysis in activating pyrimidine systems for asymmetric functionalization.
More directly, thiamine (B1217682) hydrochloride (Vitamin B1) has been employed as a recyclable organocatalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives in aqueous media. nih.gov This green approach involves the heterocyclization of amino uracil, arylglyoxal, and malononitrile (B47326) or thiols, offering high yields and a broad substrate scope. nih.gov
Phase-Transfer Catalytic Approaches:
Phase-transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, facilitating the transfer of reactants across the phase boundary. While specific applications of PTC in the synthesis of the core 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine are not detailed in the literature, the principles of PTC are broadly applicable to the synthesis of N-heterocycles. nih.govsci-hub.se PTC has been successfully used for the N-alkylation of various heterocyclic compounds, including pyrrole and imidazole, which are components of the pyrrolo[2,3-d]pyrimidine system. sci-hub.se This suggests the potential for PTC in the alkylation or other functionalizations of the pyrrolo[2,3-d]pyrimidine core under mild, biphasic conditions.
One-Pot and Multicomponent Reaction Strategies for Polyfunctionalized Pyrrolo[2,3-d]pyrimidine Derivatives
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and saving time and resources. Several MCRs have been developed for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives.
A prominent example is the three-component reaction of 6-aminouracil derivatives, arylglyoxals, and a third component like malononitrile or thiols. nih.gov This reaction can be catalyzed by an organocatalyst such as thiamine hydrochloride in water, providing a green and efficient route to diverse pyrrolo[2,3-d]pyrimidines. nih.gov Another approach involves the reaction of an α-dicyanomethyl derivative of a substituted alkanoic acid ester with guanidine (B92328) to construct the pyrrolo[2,3-d]pyrimidine ring system. google.com
The following table provides examples of one-pot and multicomponent reactions for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
| Reaction Type | Reactants | Catalyst/Conditions | Product |
| Three-component | 6-Aminouracil, Arylglyoxal, Malononitrile/Thiols | Thiamine hydrochloride / Water | Polyfunctionalized pyrrolo[2,3-d]pyrimidines |
| Cyclization | α-dicyanomethyl alkanoic acid ester, Guanidine | Heating in an alkanol | 5-Substituted-2,4-diaminopyrrolo[2,3-d]pyrimidines |
Green Chemistry Principles in this compound Synthesis (e.g., Microwave and Ultrasound Assisted Methods)
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. In the synthesis of pyrrolo[2,3-d]pyrimidine and its analogues, microwave and ultrasound irradiation have been employed to enhance reaction rates, improve yields, and reduce the use of hazardous solvents.
Microwave-Assisted Synthesis:
Microwave irradiation has been shown to significantly accelerate the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. For instance, a microwave-assisted one-pot three-component coupling reaction of 6-aminouracil derivatives, arylglyoxal, and thiols or malononitrile has been reported to efficiently produce diverse functionalized pyrrolo[2,3-d]pyrimidines. nih.gov
Ultrasound-Assisted Synthesis:
Ultrasound irradiation is another green technique that can promote chemical reactions through acoustic cavitation. While specific examples for the synthesis of the pyrrolo[2,3-d]pyrimidine core are less common, ultrasound has been widely applied in the synthesis of pyrimidines and their fused derivatives. sigmaaldrich.com This suggests its potential applicability in the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold, offering benefits such as shorter reaction times and higher yields. sigmaaldrich.com
Development of Novel Synthetic Routes and Protecting Group Strategies for Pyrrolo[2,3-d]pyrimidine Cores
The development of novel synthetic routes and the strategic use of protecting groups are crucial for the synthesis of complex and specifically functionalized pyrrolo[2,3-d]pyrimidine derivatives.
Novel Synthetic Routes:
An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil with aurones represents an attractive and novel approach for the preparation of pyrrolo[2,3-d]pyrimidines. nih.gov This reaction proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening in a one-step process, affording natural product analogues in good yields. nih.gov
Protecting Group Strategies:
Protecting groups are essential for masking reactive functional groups during the synthesis of complex molecules. For the pyrrolo[2,3-d]pyrimidine core, the pyrrole nitrogen (N7) is often protected to allow for selective reactions at other positions. Common protecting groups include:
Tosyl (Ts): The tosyl group is a robust protecting group that can be introduced by reacting the N-H of the pyrrole with tosyl chloride. google.com For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be converted to 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine. nih.gov
(2-(Trimethylsilyl)ethoxy)methyl (SEM): The SEM group is another widely used protecting group for the pyrrole nitrogen. It can be introduced using SEM-Cl and is stable to a variety of reaction conditions. Deprotection is typically achieved using fluoride (B91410) sources or acidic conditions.
Pivaloyl: The pivaloyl group has been used to protect the exocyclic amino group in 2-amino-4-oxo-6-methyl-pyrrolo[2,3-d]pyrimidine, enabling selective functionalization at the 5-position.
The choice of protecting group depends on the specific synthetic route and the compatibility with subsequent reaction conditions.
The table below outlines various protecting groups used in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives.
| Protecting Group | Position Protected | Introduction Reagent | Deprotection Conditions |
| Tosyl (Ts) | N7 | Tosyl chloride | Basic hydrolysis |
| SEM | N7 | SEM-Cl | Fluoride ion (e.g., TBAF) or acid |
| Pivaloyl | Exocyclic Amino | Pivaloyl chloride | Basic or acidic hydrolysis |
Chemical Reactivity and Transformation Mechanisms of 6 Nitroso 7h Pyrrolo 2,3 D Pyrimidine
Redox Chemistry and Transformations of the 6-Nitroso Moiety
The nitroso group (–N=O) is a highly redox-active functional group, and its transformations are central to the chemical profile of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine. The nitrogen atom in the nitroso group has an intermediate oxidation state, making it susceptible to both oxidation and reduction.
Reduction: The nitroso group can be readily reduced to a variety of other nitrogen-containing functionalities. Mild reducing agents can convert the nitroso group to a hydroxylamino group (–NHOH). More vigorous reduction, for instance through catalytic hydrogenation (e.g., using Pd/C and H₂) or with metals in acidic media (e.g., Sn/HCl), would be expected to fully reduce the nitroso group to a primary amino group (–NH₂). This transformation is a common strategy in organic synthesis for the introduction of an amino group onto an aromatic ring.
Oxidation: Conversely, the nitroso group is susceptible to oxidation to a nitro group (–NO₂). This can typically be achieved using various oxidizing agents such as peracids (e.g., m-CPBA), hydrogen peroxide, or nitric acid. The ease of this oxidation will depend on the specific reaction conditions and the electronic nature of the pyrrolo[2,3-d]pyrimidine ring.
The redox potential of the nitroso group is influenced by the electronic properties of the heterocyclic system to which it is attached. The electron-donating nature of the pyrrolo[2,3-d]pyrimidine core would likely modulate the redox behavior of the 6-nitroso moiety compared to nitrosobenzene.
Below is a table summarizing the expected redox transformations of the 6-nitroso moiety:
| Transformation | Reagent Example(s) | Product Functional Group |
| Reduction | H₂/Pd/C, Sn/HCl | Amino (–NH₂) |
| Reduction | NaBH₄, Na₂S₂O₄ | Hydroxylamino (–NHOH) |
| Oxidation | m-CPBA, H₂O₂ | Nitro (–NO₂) |
Electrophilic and Nucleophilic Reactivity Profiles of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is an electron-rich heterocyclic system. mdpi.com The pyrrole (B145914) portion of the fused ring system is particularly susceptible to electrophilic attack. However, the presence of the nitroso group at the 6-position is expected to significantly influence this reactivity.
The nitroso group is generally considered to be an electron-withdrawing and deactivating group for electrophilic aromatic substitution, similar to a nitro group, albeit generally less deactivating. Therefore, electrophilic substitution on the this compound core is anticipated to be more difficult compared to the unsubstituted parent heterocycle. The substitution would likely be directed to positions meta to the nitroso group, although the directing influence of the fused ring system itself will also play a crucial role.
Conversely, the electron-withdrawing nature of the nitroso group would render the pyrimidine (B1678525) ring more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the nitroso group and the pyrimidine nitrogens, may be feasible. For instance, if a suitable leaving group were present on the pyrimidine ring, it could potentially be displaced by a nucleophile.
The reactivity of the pyrrolo[2,3-d]pyrimidine core is summarized in the following table:
| Reaction Type | Expected Influence of 6-Nitroso Group | Potential Reaction Site(s) |
| Electrophilic Aromatic Substitution | Deactivating | Positions on the pyrrole ring not adjacent to the nitroso group |
| Nucleophilic Aromatic Substitution | Activating | Positions on the pyrimidine ring |
Functional Group Interconversions and Derivatization Strategies
The this compound can serve as a versatile intermediate for the synthesis of a variety of derivatives through functional group interconversions and other derivatization strategies.
Building upon the reactivity profile discussed in section 3.2, specific substitution reactions can be envisioned. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions. However, due to the deactivating effect of the 6-nitroso group, these reactions would likely require forcing conditions. The precise regioselectivity would be a complex interplay of the directing effects of the nitroso group and the inherent reactivity of the heterocyclic system.
Nucleophilic substitution reactions offer a promising route for derivatization. For instance, if a chloro-substituted precursor, such as 4-chloro-6-nitroso-7H-pyrrolo[2,3-d]pyrimidine, were available, the chlorine atom could be displaced by a range of nucleophiles, including amines, alkoxides, and thiolates. Such reactions are well-documented for related chloro-substituted pyrrolo[2,3-d]pyrimidines. nih.govmdpi.comnih.gov
The nitroso group is known to participate in various cyclization reactions. One of the most notable is the reaction of nitroso compounds with dienes in a hetero-Diels-Alder reaction to form six-membered heterocyclic rings. While the pyrrole ring of the this compound is aromatic, it is possible that under certain conditions it could react as a diene, leading to the formation of a novel ring-fused system.
Additionally, the nitroso group can react with nucleophiles to form intermediates that can undergo subsequent intramolecular cyclization. For example, reaction with a suitable nucleophile attached to a side chain at a nearby position on the pyrrolo[2,3-d]pyrimidine core could lead to the formation of a new fused ring.
A summary of potential derivatization strategies is provided below:
| Reaction Type | Reagent/Condition | Potential Product |
| Nucleophilic Substitution (on a halo-precursor) | Amines, Alcohols, Thiols | Amino, alkoxy, or thioether derivatives |
| Hetero-Diels-Alder Reaction | Dienes | Fused oxazine (B8389632) derivatives |
| Intramolecular Cyclization | Nucleophilic side chain | Novel fused heterocyclic systems |
Studies on Reaction Kinetics and Thermodynamic Parameters of Key Transformations
There is a lack of specific studies on the reaction kinetics and thermodynamic parameters for the transformations of this compound in the available literature. However, general principles can be applied to anticipate the kinetic and thermodynamic aspects of its reactions.
The rates of electrophilic substitution reactions are expected to be significantly slower than those for the parent 7H-pyrrolo[2,3-d]pyrimidine due to the electron-withdrawing nature of the nitroso group. Kinetic studies of the oxidation of aromatic C-nitroso compounds by nitrogen dioxide have shown a first-order dependence on the concentrations of both reactants. rsc.org Similar kinetic behavior might be expected for the oxidation of this compound.
The decomposition of N-nitroso compounds can be catalyzed by basic entities, and kinetic studies have been reported for such reactions. rsc.org The stability and decomposition kinetics of this compound would be an important area for future investigation.
Thermodynamically, the reduction of the nitroso group to an amino group is generally a highly favorable process. The oxidation to a nitro group is also typically thermodynamically favorable. The stability of the this compound itself would be a key thermodynamic parameter of interest.
Photochemical Reactions and Photoinduced Transformations
Nitroso compounds are known to be photochemically active. cdnsciencepub.com The photolysis of nitroso compounds often involves the homolytic cleavage of the C–N or N=O bond. In the case of this compound, irradiation with UV light could potentially lead to the cleavage of the C6–N bond, generating a pyrrolo[2,3-d]pyrimidin-6-yl radical and a nitric oxide radical (NO•). These reactive intermediates could then engage in a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or reaction with other molecules in the reaction medium.
The photochemistry of N-nitrosoamides has been studied in acidic media, where photolysis results in the fission of the nitrogen-nitrogen bond. cdnsciencepub.com While this compound is a C-nitroso compound, the study of related N-nitroso compounds can provide insights into potential photochemical pathways.
The potential for photoinduced transformations makes this compound an interesting candidate for photochemical studies, which could reveal novel reaction pathways and lead to the synthesis of unique molecular architectures.
Electrochemical Behavior and Oxidation/Reduction Potentials
The electrochemical behavior of aromatic nitroso compounds has been a subject of comprehensive study. researchgate.net Typically, the principal electrochemical process observed for these molecules is the reduction of the nitroso group. researchgate.netpsu.edu
Reduction Mechanism:
In aqueous or mixed aqueous-organic media, nitrosoaromatic compounds generally undergo a two-electron, two-proton reduction to form the corresponding hydroxylamine (B1172632) derivative. researchgate.netpsu.edu This process is often quasi-reversible and exhibits a strong dependence on the pH of the medium. psu.edu The reduction potentials tend to shift to more negative values as the pH increases. researchgate.net
The generally accepted mechanism for the reduction of a nitrosoaromatic compound (Ar-N=O) to its hydroxylamine (Ar-NHOH) is as follows:
Ar-N=O + 2e⁻ + 2H⁺ ⇌ Ar-NHOH
In aprotic media, the reduction can proceed via a one-electron transfer to form a nitroso radical anion, which may then undergo further reactions such as dimerization. researchgate.net
For this compound, the electron-withdrawing nature of the pyrimidine ring is expected to facilitate the reduction of the nitroso group. This would likely result in less negative reduction potentials compared to nitrosobenzene.
Oxidation Behavior:
The oxidation of nitroso compounds is less commonly studied than their reduction. Generally, it requires significantly positive potentials and can lead to the formation of the corresponding nitro compound. However, the reduction of the nitroso group is the more prominent and electrochemically accessible process.
Hypothetical Electrochemical Data:
Based on the known behavior of other nitrosoaromatic compounds, a hypothetical set of electrochemical data for this compound can be projected. The following interactive table summarizes these expected properties.
| Electrochemical Parameter | Expected Value/Behavior | Influencing Factors |
| Reduction Potential (Epc) | pH-dependent; likely in the range of -0.2 to -0.8 V vs. Ag/AgCl in neutral to alkaline media. | The electron-withdrawing pyrrolo[2,3-d]pyrimidine ring will likely shift the potential to less negative values compared to simpler nitrosoarenes. |
| Oxidation Potential (Epa) | Expected to be significantly positive and may be irreversible. | The stability of the resulting cation radical. |
| Electron Transfer (n) | 2 electrons for the reduction to hydroxylamine. | The electrochemical reaction mechanism. |
| Proton Involvement | 2 protons for the reduction in aqueous media. | pH of the electrolyte solution. |
| Reversibility | Quasi-reversible for the reduction process. | Electrode kinetics and stability of the intermediate species. |
Detailed Research Findings:
While direct studies on this compound are absent, extensive research on other nitrosoaromatic derivatives provides a solid foundation for understanding its likely electrochemical behavior. Studies using techniques such as cyclic voltammetry have shown that the reduction of the nitroso group is a well-defined process. psu.edu The peak potentials for this reduction are sensitive to the electronic environment provided by the aromatic system. For instance, electron-withdrawing substituents tend to make the reduction occur at less negative potentials. Given that the 7H-pyrrolo[2,3-d]pyrimidine nucleus is a key component in various biologically active molecules, understanding its electronic influence on a substituent like the nitroso group is of significant interest. nih.govmdpi.com The rate of the electron transfer process can also be influenced by the nature of the electrode material used in the electrochemical study. psu.edu
Sophisticated Spectroscopic and Structural Elucidation of 6 Nitroso 7h Pyrrolo 2,3 D Pyrimidine Compounds
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For the 7H-pyrrolo[2,3-d]pyrimidine scaffold, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of proton and carbon environments and their connectivities.
While standard 1D ¹H and ¹³C NMR spectra offer initial information on the number and type of protons and carbons, complex structures like 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine necessitate 2D NMR experiments for definitive signal assignment. mdpi.comnih.gov
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com For this compound, HSQC would unequivocally link the protons on the pyrrole (B145914) and pyrimidine (B1678525) rings to their corresponding carbon atoms, simplifying the assignment process. For instance, the proton signal for H5 would show a direct correlation to the C5 carbon. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduprinceton.edu This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular framework. researchgate.net In this molecule, HMBC would show correlations from the pyrrole N-H proton to carbons C5, C6, and C7a, and from the H2 proton to C4 and C7a, confirming the connectivity of the fused ring system.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, irrespective of their bonding connections. princeton.edu NOESY is particularly useful for confirming stereochemistry and the spatial arrangement of substituents. For a planar molecule like this compound, NOESY would show correlations between adjacent protons on the rings, such as between H5 and the pyrrole N-H, further validating the assignments made from HSQC and HMBC. researchgate.net
A summary of expected key 2D NMR correlations for the complete assignment of this compound is presented below.
| Proton | Key Expected HMBC Correlations (¹H → ¹³C) | Key Expected NOESY Correlations (¹H ↔ ¹H) |
| H2 | C4, C7a | H5 |
| H5 | C4, C6, C7a | H2, 7-NH |
| 7-NH | C5, C6, C7a | H5 |
The this compound structure presents possibilities for interesting dynamic phenomena, such as tautomerism. The nitroso group (-N=O) can exist in equilibrium with its oximino tautomer (=N-OH), a common feature for nitroso compounds attached to a carbon bearing a hydrogen atom. However, in this specific structure, the nitroso group is attached to C6 of the pyrimidine ring, which lacks a proton.
A more relevant dynamic process for this class of molecules is rotational isomerism (atropisomerism) if bulky substituents were present, or more commonly, prototropic tautomerism involving the pyrrole and pyrimidine rings. The proton on the N7 position of the pyrrole ring could potentially migrate to one of the nitrogen atoms of the pyrimidine ring (N1 or N3).
Dynamic NMR (DNMR) is the technique of choice for studying such equilibria. unibas.it By recording NMR spectra over a range of temperatures, it is possible to observe changes in the appearance of signals. copernicus.org At high temperatures, where the exchange between tautomers is rapid on the NMR timescale, averaged signals are observed. Upon cooling, if the energy barrier to interconversion is high enough, the exchange rate slows, and separate signals for each tautomer may be resolved. The coalescence temperature and line shape analysis can then be used to determine the kinetic and thermodynamic parameters of the exchange process, such as the activation energy (ΔG‡) and the equilibrium constant (K). While specific DNMR studies on this compound are not prominently documented, the principles of the technique would be directly applicable to investigate its potential tautomeric forms.
High-Resolution Mass Spectrometry and Detailed Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the determination of its elemental composition with high confidence. mdpi.com For this compound (C₆H₄N₄O), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
| Formula | Species | Calculated Exact Mass |
| C₆H₄N₄O | [M+H]⁺ | 149.0458 |
| [M+Na]⁺ | 171.0277 | |
| [M-H]⁻ | 147.0312 |
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to induce fragmentation of the parent ion, providing valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway under electron impact (EI) or collision-induced dissociation (CID) would involve initial losses of small, stable molecules associated with the nitroso group and the pyrimidine ring. sapub.org
A proposed fragmentation pathway could include:
Loss of the nitroso radical (•NO): A primary fragmentation step would likely be the cleavage of the C-N bond to release a nitric oxide radical, a common fragmentation for nitroso compounds.
[C₆H₄N₄O]⁺• → [C₆H₄N₃]⁺ + •NO
Loss of N₂O: Another possible initial fragmentation is the elimination of nitrous oxide.
Pyrimidine Ring Cleavage: Subsequent fragmentation would likely involve the characteristic breakdown of the pyrimidine ring, often initiated by a retro-Diels-Alder reaction or loss of HCN. sapub.org This would lead to smaller, characteristic fragment ions that can be used to confirm the core pyrrolopyrimidine structure.
Single-Crystal X-ray Diffraction for Absolute Structure and Intermolecular Interactions
While NMR and MS provide definitive evidence for the constitution and connectivity of a molecule, single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional structure in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the planarity of the fused heterocyclic system. For derivatives of 7H-pyrrolo[2,3-d]pyrimidine, X-ray crystallography has been instrumental in confirming structures and understanding their interactions with biological targets. nih.govresearchgate.net
The solid-state arrangement, or crystal packing, is dictated by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking. The this compound molecule contains excellent hydrogen bond donors and acceptors.
Hydrogen Bond Donor: The pyrrole N-H group (N7-H) is a strong hydrogen bond donor.
Hydrogen Bond Acceptors: The pyrimidine nitrogen atoms (N1 and N3) and the oxygen atom of the nitroso group are potential hydrogen bond acceptors.
This combination of donors and acceptors would likely lead to the formation of robust hydrogen-bonded networks. A common motif for such molecules is the formation of hydrogen-bonded dimers. For example, two molecules could form a centrosymmetric dimer via N7-H···N1 hydrogen bonds. nih.govntnu.no These dimers could then be further linked into chains or sheets through other interactions, such as weaker C-H···O or C-H···N bonds, or π-π stacking between the planar aromatic rings. Analysis of the crystal structure reveals the specific hydrogen bonding motifs and provides insight into the forces governing the solid-state assembly. researchgate.net
| Potential H-Bond Donor | Potential H-Bond Acceptor | Type of Interaction |
| N7-H (pyrrole) | N1 (pyrimidine) | Strong, intermolecular |
| N7-H (pyrrole) | O (nitroso) | Intermolecular |
| C2-H (pyrimidine) | O (nitroso) | Weak, intermolecular |
| C5-H (pyrrole) | N3 (pyrimidine) | Weak, intermolecular |
The presence of strong hydrogen bonding sites on the this compound molecule makes it a prime candidate for the formation of co-crystals . A co-crystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, typically hydrogen bonding. nih.gov By introducing a suitable co-former molecule (e.g., a carboxylic acid or an amide), it is possible to generate new solid forms with potentially different physicochemical properties, such as solubility or stability. X-ray diffraction is the definitive method for confirming the formation of a co-crystal and characterizing the new hydrogen bonding network between the target molecule and the co-former.
Furthermore, a single compound can sometimes crystallize in multiple different crystal packing arrangements, a phenomenon known as polymorphism . Each polymorph is a distinct solid form with the same chemical composition but different physical properties. The potential for polymorphism in this compound would be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, or evaporation rates) and analyzing the resulting solids by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and probing the molecular vibrations of a compound. For a molecule like this compound, these techniques would provide a characteristic fingerprint based on the vibrations of its constituent bonds.
In a hypothetical analysis, the FT-IR and Raman spectra would be expected to display characteristic bands for the pyrrolo[2,3-d]pyrimidine core and the nitroso substituent. The pyrrole part of the fused ring system would exhibit N-H stretching vibrations, typically in the region of 3100-3500 cm⁻¹. The C-H stretching vibrations of the aromatic rings would be expected around 3000-3100 cm⁻¹. The pyrimidine portion would contribute to a complex pattern of C=C and C=N stretching vibrations within the 1400-1650 cm⁻¹ range.
The most distinctive feature for this compound would be the N=O stretching vibration of the nitroso group. The position of this band is sensitive to the electronic environment and whether the compound exists as a monomer or a dimer. For C-nitroso compounds, the monomeric N=O stretch typically appears in the region of 1500-1620 cm⁻¹. If the compound dimerizes, the N=O stretching bands would shift to lower frequencies, with symmetric and asymmetric stretches appearing around 1200-1400 cm⁻¹.
A theoretical data table of expected vibrational frequencies is presented below. It is crucial to reiterate that this is a generalized prediction and not experimental data.
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| Pyrrole N-H | Stretching | 3100 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Pyrimidine C=N/C=C | Stretching | 1400 - 1650 |
| Nitroso N=O (monomer) | Stretching | 1500 - 1620 |
| Nitroso N=O (dimer) | Asymmetric & Symmetric Stretching | 1200 - 1400 |
| Ring C-N | Stretching | 1250 - 1350 |
| C-H in-plane bending | Bending | 1000 - 1300 |
| C-H out-of-plane bending | Bending | 700 - 900 |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its photophysical properties. The introduction of a nitroso group onto the 7H-pyrrolo[2,3-d]pyrimidine scaffold is expected to significantly influence its electronic absorption and emission characteristics.
The parent 7H-pyrrolo[2,3-d]pyrimidine scaffold typically exhibits π → π* transitions in the UV region. The nitroso group, being a chromophore, would introduce n → π* transitions, which are generally of lower energy and appear at longer wavelengths (in the visible region). This would likely impart color to the compound. The absorption spectrum of this compound would therefore be expected to show bands corresponding to both the π → π* transitions of the heterocyclic system and the n → π* transition of the nitroso group.
The position and intensity of these absorption bands would be sensitive to the solvent polarity. The n → π* transition, in particular, often shows a hypsochromic (blue) shift in more polar solvents.
Regarding fluorescence, many nitroso compounds are known to be non-fluorescent or weakly fluorescent. The nitroso group can act as a quenching group, providing non-radiative decay pathways for the excited state. Therefore, it is plausible that this compound would exhibit weak fluorescence, if any. If it were to fluoresce, the emission would likely be at a longer wavelength than the parent pyrrolopyrimidine due to the extended conjugation and the presence of the nitroso group.
A hypothetical data table summarizing the expected electronic spectroscopic properties is provided below. This is a predictive summary and should not be considered as reported experimental values.
| Spectroscopic Parameter | Expected Observation | Notes |
| UV-Vis Absorption | ||
| λmax (π → π) | ~250-300 nm | Characteristic of the pyrrolopyrimidine ring system. |
| λmax (n → π) | ~350-450 nm or longer | Characteristic of the nitroso chromophore; responsible for color. |
| Molar Absorptivity (ε) for n → π | Low to moderate | n → π transitions are typically less intense than π → π* transitions. |
| Fluorescence Emission | ||
| Fluorescence Quantum Yield (ΦF) | Low to negligible | The nitroso group often quenches fluorescence. |
| Emission Wavelength (λem) | > λabs (n → π*) | Emission would occur at a lower energy (longer wavelength) than absorption. |
| Stokes Shift | Moderate to large | The difference between the absorption and emission maxima. |
Theoretical and Computational Chemistry of 6 Nitroso 7h Pyrrolo 2,3 D Pyrimidine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Bonding, and Molecular Orbitals
No specific studies using methods like Density Functional Theory (DFT) to analyze the electronic structure, nature of chemical bonds, or the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine have been found. Such calculations would be crucial in understanding the molecule's intrinsic electronic properties and potential reactivity.
Conformational Analysis and Prediction of Stable Tautomeric Forms
There is no available research on the conformational landscape or the potential tautomers of this compound. The presence of the nitroso group and the pyrrolo-pyrimidine core suggests the possibility of interesting tautomeric equilibria (e.g., nitroso-oxime tautomerism), which would require dedicated computational studies to identify the most stable forms.
Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods
Computational studies elucidating the reaction mechanisms involving this compound, including the identification of transition states and activation energies, are not present in the current body of scientific literature.
Molecular Dynamics Simulations for Dynamic Behavior, Solvent Effects, and Protein-Ligand Interactions
While molecular dynamics simulations are common for other pyrrolo[2,3-d]pyrimidine derivatives, particularly in the context of drug design to study their binding to proteins, no such simulations have been published for this compound. These studies would be vital for understanding its behavior in solution and its potential interactions with biological macromolecules.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
There are no published computational predictions of spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for this compound. Such theoretical work, when compared with experimental data, is essential for structural confirmation and understanding the molecule's properties.
Computational Approaches for Reactivity and Selectivity Prediction
Computational models to predict the chemical reactivity and selectivity (e.g., in electrophilic or nucleophilic reactions) of this compound have not been developed or reported.
Mechanistic Investigations of Biological Interactions of 6 Nitroso 7h Pyrrolo 2,3 D Pyrimidine and Its Analogues
Identification and Validation of Molecular Targets in Biological Systems (In Vitro Studies)
In vitro studies have been instrumental in identifying and validating the molecular targets of 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine and its analogues. A primary focus of this research has been on their interaction with various protein kinases, which are crucial regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
One of the key targets identified for pyrrolo[2,3-d]pyrimidine derivatives is the p21-activated kinase 4 (PAK4) . Overexpression of PAK4 is linked to several cancers, and certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been shown to be competitive inhibitors of this kinase. nih.gov Another significant target is the Signal Transducer and Activator of Transcription 6 (STAT6) , a key transcription factor in the interleukin-4 (IL-4) signaling pathway. nih.govresearchgate.net Specific 7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent STAT6 inhibitors, highlighting their potential in treating allergic conditions like asthma. nih.govresearchgate.net
Furthermore, these compounds have demonstrated inhibitory activity against a range of other kinases, including:
Colony-Stimulating Factor 1 Receptor (CSF1R): A receptor tyrosine kinase involved in the regulation of macrophages. nih.gov
Interleukin-2-inducible T-cell kinase (Itk): A crucial enzyme in T-cell signaling pathways. eurekaselect.com
Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2): A panel of tyrosine kinases that are well-established targets in cancer therapy. auctoresonline.org
Inducible Nitric Oxide Synthase (iNOS): An enzyme involved in inflammatory processes. mdpi.com
The inhibitory activities of some representative pyrrolo[2,3-d]pyrimidine analogues against various kinases are summarized in the table below.
| Compound/Analogue | Target Kinase | IC50 Value |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | EGFR | 40-204 nM |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | Her2 | 40-204 nM |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | VEGFR2 | 40-204 nM |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | CDK2 | 40-204 nM |
| 7H-pyrrolo[2,3-d]pyrimidine derivative (S2h) | iNOS | 3.21 ± 0.67 µM |
| 7H-pyrrolo[2,3-d]pyrimidine derivative | PAK4 | Varies (up to 1000-fold difference based on substituents) |
Detailed Enzyme Inhibition Kinetics and Mechanistic Pathways (e.g., ATP-Competitive Inhibition)
The primary mechanism by which this compound and its analogues exert their inhibitory effects on kinases is through ATP-competitive inhibition . nih.govnih.gov This is due to the structural similarity of the pyrrolo[2,3-d]pyrimidine core to the adenine (B156593) base of ATP, allowing these compounds to bind to the ATP-binding pocket of kinases and prevent the binding of the natural substrate.
Molecular dynamics simulations of 7H-pyrrolo[2,3-d]pyrimidine derivatives targeting PAK4 have revealed that these inhibitors form strong interactions with the hinge region of the kinase, a critical area for ATP binding. nih.gov The binding is further stabilized by interactions with β-sheets and charged residues surrounding the ATP-binding site. nih.gov
In some instances, a more specialized mechanism of inhibition has been observed. For example, certain 7H-pyrrolo[2,3-d]pyrimidine derivatives have been designed as covalent irreversible inhibitors of Itk. eurekaselect.com This is achieved by incorporating a reactive group into the molecule that forms a covalent bond with a specific cysteine residue within the ATP binding pocket of the kinase, leading to permanent inactivation of the enzyme. eurekaselect.com
Studies on CSF1R inhibitors have shown that some pyrrolo[2,3-d]pyrimidine analogues preferentially bind to the "DFG-out" conformation of the kinase, which is an inactive state. nih.gov This mode of inhibition, often referred to as "type II" inhibition, can offer greater selectivity compared to inhibitors that bind to the active "DFG-in" conformation. nih.gov
Protein-Ligand Binding Studies via Biophysical Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
While specific studies employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) on this compound itself are not extensively reported in the public domain, the application of such biophysical techniques to the broader class of pyrrolo[2,3-d]pyrimidine analogues is crucial for a comprehensive understanding of their binding thermodynamics and kinetics. These methods provide quantitative data on binding affinity (KD), association and dissociation rates (ka and kd), and the thermodynamic parameters (enthalpy and entropy) of the interaction.
X-ray crystallography has been successfully used to determine the co-crystal structure of a pyrrolo[2,3-d]pyrimidine inhibitor bound to CSF1R. nih.gov This has provided a detailed atomic-level view of the binding mode, revealing key hydrogen bonding and hydrophobic interactions that contribute to the inhibitor's potency and selectivity. nih.gov Such structural information is invaluable for the rational design of more effective inhibitors.
Competition binding assays are another commonly used technique to evaluate the binding of these compounds to their target kinases. nih.gov These assays measure the ability of a test compound to displace a known ligand from the kinase's active site, providing a relative measure of binding affinity. nih.gov
Modulation of Cellular Pathways in Model Systems (e.g., Cell Cycle Arrest, Apoptosis Induction)
The inhibition of key cellular kinases by this compound and its analogues translates into significant effects on cellular pathways, particularly those governing cell proliferation and survival. In various cancer cell line models, these compounds have been shown to induce cell cycle arrest and apoptosis .
For instance, a halogenated pyrrolo[2,3-d]pyrimidine derivative, compound 5k, was found to induce cell cycle arrest in HepG2 (human liver cancer) cells. auctoresonline.org This was accompanied by an increase in the expression of pro-apoptotic proteins such as caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. auctoresonline.org
The induction of apoptosis is a common downstream effect of inhibiting kinases that are critical for cancer cell survival. By blocking the signaling pathways that promote proliferation and suppress cell death, these compounds can effectively trigger the programmed cell death cascade in cancer cells. The table below summarizes the observed effects of a representative pyrrolo[2,3-d]pyrimidine analogue on cellular pathways.
| Compound/Analogue | Cell Line | Cellular Effect | Molecular Mechanism |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | HepG2 | Cell Cycle Arrest | - |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide (Compound 5k) | HepG2 | Apoptosis Induction | Increase in caspase-3 and Bax, decrease in Bcl-2 |
Advanced Structure-Activity Relationship (SAR) Methodologies and Rational Design Principles for Modulating Biological Activities
The development of potent and selective this compound analogues relies heavily on structure-activity relationship (SAR) studies and rational design principles. These studies systematically modify the chemical structure of the lead compound and evaluate the impact of these changes on biological activity.
For PAK4 inhibitors, it has been shown that the nature of the substituents on the pyrrolo[2,3-d]pyrimidine core can lead to a more than 1000-fold difference in inhibitory capacity. nih.gov The interactions with the hinge region, β-sheets, and charged residues are highly sensitive to the chemical properties of these substituents. nih.gov For example, the presence of a terminal amino group can enhance hydrogen bonding and electrostatic interactions, leading to stronger inhibition. nih.gov
In the case of iNOS inhibitors, the hybridization of the 7H-pyrrolo[2,3-d]pyrimidine scaffold with a cinnamamide (B152044) fragment has proven to be a successful strategy for developing potent nitric oxide production inhibitors. mdpi.com
The rational design of covalent irreversible Itk inhibitors involved placing an appropriate substitution group at a hydration site within the ATP binding pocket and using a saturated heterocyclic ring as a linker to the reactive group, which was crucial for achieving selectivity. eurekaselect.com
For CSF1R inhibitors, a scaffold-hopping approach, combining features of known inhibitors with the pyrrolo[2,3-d]pyrimidine core, has led to the development of highly potent and selective compounds. nih.gov The table below highlights some key SAR findings for different series of pyrrolo[2,3-d]pyrimidine analogues.
| Target | Key Structural Features for Activity |
| PAK4 | Nature of substituents on the core; presence of a terminal amino group. |
| iNOS | Hybridization with a cinnamamide fragment. |
| Itk | Appropriate substitution at a hydration site and a saturated heterocyclic linker for the reactive group. |
| CSF1R | Scaffold hopping and combination of features from known inhibitors. |
Mechanistic Basis of Antimicrobial and Antiparasitic Activity (In Vitro)
In addition to their anticancer and anti-inflammatory properties, pyrrolo[2,3-d]pyrimidine derivatives have demonstrated promising antimicrobial and antiparasitic activities in vitro.
Several studies have reported the synthesis and evaluation of novel pyrrolo[2,3-d]pyrimidine derivatives with significant antibacterial and antifungal properties. mdpi.com While the precise molecular mechanisms are still under investigation for many of these compounds, their structural similarity to purines suggests that they may interfere with nucleic acid synthesis or other essential metabolic pathways in microorganisms.
For example, certain 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been designed to be taken up by microbial folate receptors, thereby inhibiting folate-dependent pathways that are essential for microbial growth. nih.gov
The antiparasitic activity of these compounds has also been noted. The purine (B94841) salvage pathway is a critical metabolic route for many parasites, which are often incapable of de novo purine synthesis. By mimicking natural purines, this compound and its analogues can potentially be recognized by parasitic enzymes and transporters, leading to the disruption of this essential pathway.
Exploration of Advanced Applications for 6 Nitroso 7h Pyrrolo 2,3 D Pyrimidine in Chemical Science
Utilization as Molecular Probes and Biological Tools
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a promising platform for the development of molecular probes and biological tools. A key application is in the design of tumor-targeted fluorescent probes. nih.gov Researchers have synthesized novel near-infrared (NIR) molecular probes based on 6-substituted pyrrolo[2,3-d]pyrimidine antifolates for the detection of cancers that overexpress folate receptors (FRs). nih.gov
In a notable study, probes using a pyrrolo[2,3-d]pyrimidine core with a benzene or thiophene ring on the side chain demonstrated better FR binding affinity than probes using the traditional folic acid ligand. nih.gov This highlights the potential of the C-6 position of the pyrrolo[2,3-d]pyrimidine ring as a critical point for modification in the creation of targeted biological tools. nih.gov
Furthermore, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has been hybridized with cinnamamide (B152044) fragments to develop novel inhibitors of nitric oxide (NO) production. nih.gov Given that the nitroso group (-NO) is intrinsically related to nitric oxide chemistry, 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine could serve as a valuable tool for studying NO signaling pathways and the function of enzymes like inducible nitric oxide synthase (iNOS). nih.gov
| Derivative Type | Application | Key Finding | Reference |
|---|---|---|---|
| 6-substituted pyrrolo[2,3-d]pyrimidine antifolates | Tumor-targeted near-infrared (NIR) fluorescent probes | Exhibited better folate receptor (FR) binding affinity than traditional folic acid-based probes. | nih.gov |
| 7H-pyrrolo[2,3-d]pyrimidine-cinnamamide hybrids | Inhibitors of Nitric Oxide (NO) production | Compound S2h showed potent inhibitory activity on NO production with an IC50 value of 3.21 ± 0.67 µM. | nih.gov |
Integration into Functional Materials and Organic Electronics
Based on a review of the available scientific literature, there is currently no information regarding the utilization of this compound or its parent scaffold in the fields of functional materials or organic electronics. Research on this class of compounds has been overwhelmingly focused on biological and pharmaceutical applications.
Role as Building Blocks in Complex Organic Synthesis
The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile building block for creating a diverse array of complex molecules, particularly in the realm of drug discovery. nih.govnih.gov Its purine-like structure makes it an important pharmacophore for developing kinase inhibitors and other therapeutic agents. semanticscholar.orgmdpi.com
A variety of synthetic strategies have been developed to construct and functionalize the pyrrolo[2,3-d]pyrimidine core. These methods provide access to a wide range of derivatives with tailored biological activities. nih.gov Key synthetic approaches include:
Multicomponent Reactions (MCRs): Green, one-pot, three-component reactions have been successfully employed to synthesize polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields. scielo.org.mx
Cross-Coupling Reactions: Transition metal-catalyzed coupling reactions, such as the Buchwald-Hartwig C-N cross-coupling, are instrumental in synthesizing derivatives with specific substitutions, for example, in the development of EGFR tyrosine kinase inhibitors. nih.govnih.gov
Ring Cyclization: Numerous methods involve the cyclization of a pyrimidine (B1678525) ring onto a pyrrole (B145914) precursor or the cyclization of a pyrrole ring onto a pyrimidine starting material. eurekaselect.com
Functional Group Interconversion: The core scaffold contains several reaction centers, allowing for subsequent modifications. nih.gov For instance, chloro-substituted pyrrolopyrimidines can be readily converted into amino derivatives, which serve as intermediates for more complex structures. mdpi.comnih.gov
The synthesis of complex derivatives often starts from a pre-formed pyrrolo[2,3-d]pyrimidine, which is then elaborated. For example, halogenated derivatives can be prepared and subsequently used in substitution reactions to introduce various functional groups. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs. nih.govnih.gov
| Synthetic Strategy | Description | Example Application | Reference |
|---|---|---|---|
| One-Pot Three-Component Reaction | Reaction of arylglyoxals, 6-amino-1,3-dimethyluracil (B104193), and barbituric acid derivatives. | Synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidines. | scielo.org.mx |
| Buchwald-Hartwig C-N Cross-Coupling | Palladium-catalyzed coupling of an amine and an aryl halide. | Synthesis of tyrosine kinase inhibitors for NSCLC. | nih.gov |
| Carbonyl-Amine Condensation | Reaction of a carbonyl group on the pyrimidine core with an amine. | Formation of pyrrolo[2,3-d]pyrimidine-imines. | mdpi.comnih.gov |
| Bis-electrophilic Cyclization | Method to afford substituted pyrrolo[2,3-d]pyrimidines followed by chlorination and substitution. | Synthesis of multiple receptor tyrosine kinase inhibitors. | nih.gov |
Coordination Chemistry and Design of Metal-Organic Frameworks or Ligands
A comprehensive review of published research indicates a lack of studies on the application of this compound in coordination chemistry or its use as a ligand in the design of metal-organic frameworks (MOFs). The scientific focus remains centered on its biological potential.
Contributions to Agrochemical Research (if applicable, focusing on chemical mechanisms)
While the pyrrolo[2,3-d]pyrimidine scaffold is noted for broad-spectrum bioactivity, including antimicrobial effects, the existing literature does not provide specific details regarding its application in agrochemical research or the chemical mechanisms involved. nih.govnih.gov The primary research thrust for this class of compounds is in human pharmaceutical development.
Future Research Trajectories and Methodological Innovations
Emerging Synthetic Technologies for Complex Pyrrolo[2,3-d]pyrimidine Architectures
The demand for novel and structurally diverse pyrrolo[2,3-d]pyrimidine derivatives has spurred the development of more efficient and versatile synthetic methodologies. These emerging technologies aim to overcome the limitations of traditional multi-step syntheses, enabling rapid access to complex molecular architectures.
Key areas of innovation include one-pot, multi-component reactions (MCRs) which allow for the construction of highly functionalized pyrrolo[2,3-d]pyrimidines from simple precursors in a single operation, thereby increasing efficiency and atom economy. scielo.org.mx For instance, a green approach using tetra-n-butylammonium bromide (TBAB) as a catalyst in ethanol (B145695) has been reported for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx Another powerful strategy is the use of cascade reactions, where a series of intramolecular transformations are triggered in a controlled manner to build the heterocyclic core. An I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones exemplifies this elegant approach, affording complex products in high yields. nih.gov Furthermore, the continued evolution of cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki-Miyaura reactions, provides robust tools for the late-stage functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, allowing for the precise installation of various substituents to fine-tune biological activity. nih.gov
For a hypothetical compound like 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine, these advanced synthetic methods would be crucial for its efficient and selective preparation, potentially through late-stage C-H functionalization and nitrosation, or via novel cyclization strategies involving nitroso-containing building blocks.
Integration of Artificial Intelligence and Machine Learning in the Design and Prediction of Novel Pyrrolo[2,3-d]pyrimidine Compounds
Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery. In the context of pyrrolo[2,3-d]pyrimidines, these computational tools are being harnessed to navigate the vast chemical space and accelerate the design of new compounds with optimized properties.
Generative models, a subset of AI, are being employed to design novel molecules from the ground up. For example, a deep conditional transformer neural network has been successfully applied to identify novel pyrrolo[2,3-d]pyrimidine derivatives as selective TANK binding kinase 1 (TBK1) inhibitors. nih.govscispace.com This approach, often termed "scaffold hopping," can lead to the discovery of compounds with novel intellectual property. nih.govscispace.com Additionally, predictive ML models are being developed to forecast the structure-activity relationships (SAR), pharmacokinetic properties (ADMET), and potential off-target effects of new pyrrolo[2,3-d]pyrimidine designs. This allows researchers to prioritize the synthesis of candidates with the highest likelihood of success, thereby reducing the time and cost of drug development.
Should this compound be investigated, AI and ML algorithms could predict the impact of the nitroso group on target binding, selectivity, and metabolic stability, and could guide the design of a focused library of derivatives to probe its therapeutic potential.
Advancements in High-Throughput Screening Platforms for Discovering Novel Biological Interactions
High-throughput screening (HTS) remains a cornerstone for identifying the biological activities of new chemical entities. The evolution of HTS platforms is enabling the screening of larger and more diverse compound libraries with greater speed and precision. For the pyrrolo[2,3-d]pyrimidine scaffold, advanced HTS technologies are crucial for uncovering novel biological targets and therapeutic applications beyond their established role as kinase inhibitors.
Future HTS efforts will likely involve more sophisticated cell-based assays, including those using patient-derived cells, organoids, and high-content imaging, to assess the effects of pyrrolo[2,3-d]pyrimidine derivatives in more biologically relevant contexts. Phenotypic screening, which identifies compounds that induce a desired change in cellular phenotype without a priori knowledge of the molecular target, is also expected to play a more prominent role in discovering first-in-class medicines based on this scaffold.
Any investigation into the biological profile of this compound would begin with comprehensive HTS campaigns against a wide range of biological targets to identify potential activities and guide further mechanistic studies.
Development of Advanced Spectroscopic Probes and Imaging Agents Utilizing the Nitroso Moiety
The nitroso group possesses unique electronic and chemical properties that make it an attractive functional group for the development of chemical probes and imaging agents. mdpi.com While the pyrrolo[2,3-d]pyrimidine scaffold itself is not inherently fluorescent, its derivatives can be functionalized to create sophisticated molecular tools for biological research.
The nitroso moiety can act as a recognition element for specific analytes. For example, it can react with biorelevant species like hydrogen sulfide (B99878) (H2S), leading to a change in its spectroscopic properties. researchgate.net A fluorescent probe could be designed based on the this compound scaffold, where the nitroso group quenches the emission of a nearby fluorophore. Upon reaction with an analyte, the quenching is relieved, resulting in a "turn-on" fluorescent signal. researchgate.net Given the prevalence of pyrrolo[2,3-d]pyrimidines as kinase inhibitors, a nitroso-functionalized derivative could also be envisioned as a targeted probe to report on the redox environment within the active site of a specific kinase.
Multidisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Materials Science
The future of pyrrolo[2,3-d]pyrimidine research will be increasingly characterized by collaborations that bridge traditional scientific disciplines. The interface of synthetic chemistry, chemical biology, and materials science holds immense potential for creating novel applications for this versatile scaffold.
Chemical biologists are developing pyrrolo[2,3-d]pyrimidine-based PROTACs (Proteolysis-Targeting Chimeras) to induce the targeted degradation of disease-causing proteins, offering a therapeutic modality beyond simple inhibition. The development of targeted covalent inhibitors, where a reactive group is appended to the pyrrolo[2,3-d]pyrimidine core to form a permanent bond with the target protein, is another active area of research. nih.gov In materials science, the incorporation of these heterocyclic compounds into polymers or nanomaterials could lead to the creation of advanced drug delivery systems, diagnostic devices, or even functional materials with unique electronic properties.
The unique reactivity of the nitroso group in this compound could be exploited in these multidisciplinary settings, for example, as a trigger for drug release from a nanomaterial in response to a specific biological stimulus.
Sustainable and Eco-Friendly Methodologies for Pyrrolo[2,3-d]pyrimidine Research
The principles of green chemistry are becoming integral to the synthesis of pharmaceuticals and fine chemicals. Future research on pyrrolo[2,3-d]pyrimidines will place a greater emphasis on developing sustainable and environmentally benign synthetic methodologies.
This includes the use of greener solvents, such as water or bio-based solvents, and the development of catalytic reactions that minimize waste and energy consumption. For example, the use of β-cyclodextrin as a reusable promoter in water has been shown to be an effective and eco-friendly strategy for the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives. rsc.org The design of synthetic routes with high atom economy, such as MCRs and cascade reactions, is also a key aspect of this endeavor. scielo.org.mxnih.gov Furthermore, the exploration of biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and sustainable alternative to traditional chemical reagents.
The development of a green synthesis for any new pyrrolo[2,3-d]pyrimidine derivative, including a hypothetical 6-nitroso variant, would be a critical goal to ensure the long-term viability and environmental responsibility of its production.
Q & A
Q. What are the common synthetic routes for 6-nitroso-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?
- Methodological Answer : A widely used approach for synthesizing pyrrolo[2,3-d]pyrimidine derivatives involves acid-mediated nucleophilic substitution reactions. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can react with amines in isopropanol under reflux with catalytic HCl to yield substituted derivatives . Multicomponent reactions (MCRs) using formamide, aldehydes, and nitriles at elevated temperatures (100–150°C) are also effective for constructing the pyrrolo-pyrimidine core . For nitroso derivatives, nitrosation reactions (e.g., using nitrous acid or nitrosonium salts) at the 6-position of the pyrimidine ring may be explored, though specific protocols require optimization.
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
- Methodological Answer : Purity is typically assessed via high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC). Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy:
- 1H/13C NMR identifies proton environments (e.g., NH signals at δ 11.7 ppm for pyrrole NH and aromatic protons at δ 6.7–8.3 ppm) .
- HRMS validates molecular weight (e.g., [M+H]+ peaks with <5 ppm error) .
- X-ray crystallography (not explicitly cited in evidence) is recommended for unambiguous confirmation of nitroso-group positioning.
Q. What safety precautions are necessary when handling nitroso-containing pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Nitroso compounds are potentially mutagenic and require strict safety protocols:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (nitroso compounds may release NOx gases).
- Storage : Keep in dark, dry conditions at room temperature to prevent decomposition .
- Disposal : Follow regional regulations (e.g., incineration for toxic solids, UN2811 classification for transport) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in acid-mediated nucleophilic substitution reactions?
- Methodological Answer : Key variables include:
- Solvent Choice : Isopropanol or ethanol with HCl (3 drops) enhances reactivity .
- Reaction Time : Extend reflux duration (12–48 hours) for sluggish substitutions .
- Temperature Control : Maintain reflux (~80°C) to balance reaction rate and decomposition.
- Stoichiometry : Use amines in excess (3 equivalents) to drive reactions to completion . Post-reaction, precipitate products with water and recrystallize from methanol for higher purity.
Q. What strategies are effective in resolving contradictory biological activity data for nitroso-substituted pyrrolo[2,3-d]pyrimidines across different kinase assays?
- Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
- Orthogonal Assays : Combine enzymatic (e.g., EGFR inhibition ) and cellular assays (e.g., apoptosis in RT-112 bladder cancer cells ).
- Structural Analysis : Compare binding modes via molecular docking; nitroso groups may sterically hinder kinase active sites.
- Proteomic Profiling : Use kinome-wide screens to identify unintended targets (e.g., CK1δ inhibition observed in pyrrolo-pyrimidine analogs ).
Q. What computational methods are employed to predict the reactivity and stability of nitroso groups in pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer :
- Quantum Mechanics (QM) : Calculate nitroso-group charge distribution and resonance stabilization using DFT (density functional theory).
- Molecular Dynamics (MD) : Simulate solvation effects and thermal stability in aqueous/organic media.
- QSAR Models : Relate nitroso-substituent positions to bioactivity using tools like ACD/Labs Percepta for logP and pKa predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
